molecular formula C14H16N4O2 B11658979 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658979
M. Wt: 272.30 g/mol
InChI Key: HYHFEWXYEUZUDD-OVCLIPMQSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide derives its name from the pyrazole core substituted at positions 3 and 5. The parent structure, 1H-pyrazole, is modified at position 3 with a propan-2-yl (isopropyl) group and at position 5 with a carbohydrazide functional group (-CONHNH2). The hydrazide nitrogen is further substituted with an (E)-configured 3-hydroxyphenylmethylidene moiety.

The systematic IUPAC name is constructed as follows:

  • Root name : Pyrazole (five-membered ring with two adjacent nitrogen atoms).
  • Substituents :
    • Position 3 : Propan-2-yl group (C3H7).
    • Position 5 : Carbohydrazide (-CONHNH2).
  • Hydrazide modification : The hydrazine group (-NHNH2) is substituted at the terminal nitrogen with a 3-hydroxyphenyl group via an imine (C=N) bond in the (E)-configuration.

This nomenclature aligns with conventions observed in structurally related pyrazole carbohydrazides, such as 5-phenyl-1H-pyrazole-3-carbohydrazide derivatives. The (E)-configuration of the imine bond is critical for stereochemical accuracy, as confirmed by NMR coupling constants in analogous compounds.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is not explicitly available in the literature, inferences can be drawn from structurally similar pyrazole derivatives.

Key Inferred Crystallographic Features:
  • Pyrazole Ring Geometry :

    • The pyrazole core typically adopts a planar conformation with bond lengths of ~1.34 Å for N-N and ~1.38 Å for C-N bonds, consistent with aromatic delocalization.
    • Substituents at positions 3 and 5 influence ring puckering. For example, steric bulk from the propan-2-yl group may induce slight deviations from planarity, as seen in 3-substituted pyrazoles.
  • Dihedral Angles :

    • The 3-hydroxyphenyl group is expected to form a dihedral angle of 5–15° with the pyrazole ring, similar to N′-arylidene pyrazole carbohydrazides.
    • The isopropyl group at position 3 may adopt a pseudo-axial orientation to minimize steric clash with the carbohydrazide moiety.
  • Hydrogen Bonding Network :

    • The carbohydrazide (-CONHNH2) and 3-hydroxyphenyl (-OH) groups participate in intermolecular hydrogen bonds, forming layered or chain-like supramolecular architectures. For example, in 5-phenyl-1H-pyrazole-3-carbohydrazide derivatives, N-H···O and O-H···N interactions stabilize crystal packing.
Table 1: Predicted Crystallographic Parameters
Parameter Value Source Analogue
Space group Monoclinic (P2₁/c)
Unit cell dimensions a = 11.9 Å, b = 6.3 Å, c = 17.3 Å
Dihedral angle (pyrazole-phenyl) 4.6–5.0°
Hydrogen bond length (N-H···O) 2.36–2.60 Å

Comparative Structural Analysis with Pyrazole Analogues

The structural uniqueness of this compound becomes evident when compared to related pyrazole derivatives:

Substituent Effects on Planarity
  • 3-Substituted Pyrazoles :
    • Bulky substituents like propan-2-yl reduce planarity compared to smaller groups (e.g., methyl). For instance, 3-methylpyrazole exhibits a dihedral angle of <2° with attached aryl groups, while 3-isopropyl derivatives show angles >5°.
    • Electron-donating groups (e.g., -OH, -OCH3) on the phenyl ring enhance conjugation, as seen in 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.
Hydrogen Bonding vs. Steric Effects
  • Carbohydrazide Derivatives :
    • Compounds like 5-(5-bromobenzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide form dimeric structures via N-H···O bonds, whereas the 3-hydroxyphenyl group in the target compound enables O-H···N interactions, potentially leading to distinct crystal packing.
    • Steric hindrance from the isopropyl group may limit intermolecular interactions compared to less bulky analogues.
Electronic Structure Comparisons
  • C=O and C=N Stretching :
    • IR spectra of analogous compounds show C=O stretches at 1683–1734 cm⁻¹ and C=N stretches at 1589–1649 cm⁻¹. The electron-withdrawing carbohydrazide group likely redshifts these frequencies compared to ester derivatives.
    • The 3-hydroxyphenyl group introduces additional O-H stretching at ~3400 cm⁻¹, absent in non-hydroxylated analogues.
Table 2: Structural Comparison with Analogues
Compound Key Substituents Dihedral Angle (°) Hydrogen Bonding
Target compound 3-isopropyl, 5-carbohydrazide 5–15 O-H···N, N-H···O
5-Phenyl-1H-pyrazole-3-carbohydrazide 5-phenyl 4.6 N-H···O
5-(5-Bromobenzofuran-2-yl) derivative 5-bromobenzofuran 8.2 N-H···O, C-H···Br
3-Fluoro-N′-arylidene pyrazole 3-fluoro 3.1 C-H···F

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-9(2)12-7-13(17-16-12)14(20)18-15-8-10-4-3-5-11(19)6-10/h3-9,19H,1-2H3,(H,16,17)(H,18,20)/b15-8+

InChI Key

HYHFEWXYEUZUDD-OVCLIPMQSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)O

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Diketone Preparation

A substituted 1,3-diketone precursor, such as ethyl 4-isopropyl-2,4-dioxobutanoate, is synthesized by Claisen condensation between ethyl acetoacetate and isopropyl ketone under basic conditions. The diketone’s reactivity facilitates cyclization with hydrazine hydrate.

Example Protocol:

  • Reactants: Ethyl 4-isopropyl-2,4-dioxobutanoate (1.0 equiv), hydrazine hydrate (1.2 equiv)

  • Conditions: Reflux in ethanol (12 h)

  • Product: Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (Yield: 85–90%)

  • Characterization:

    • IR: 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N pyrazole)

    • 1H NMR (CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.45 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 3.10 (septet, 1H, J = 6.8 Hz, CH(CH₃)₂), 6.82 (s, 1H, pyrazole-H), 4.30 (q, 2H, J = 7.1 Hz, OCH₂)

Hydrazinolysis to 3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide

The ester intermediate is converted to carbohydrazide via nucleophilic acyl substitution with hydrazine.

Reaction Optimization

Excess hydrazine hydrate (≥3.0 equiv) ensures complete conversion. Prolonged reflux (8–10 h) in ethanol maximizes yields.

Example Protocol:

  • Reactants: Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (1.0 equiv), hydrazine hydrate (3.0 equiv)

  • Conditions: Reflux in ethanol (8 h)

  • Product: 3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide (Yield: 88%)

  • Characterization:

    • IR: 1649 cm⁻¹ (C=O hydrazide), 3300–3200 cm⁻¹ (N-H stretches)

    • 1H NMR (DMSO-d₆): δ 1.40 (d, 6H, J = 6.7 Hz, CH(CH₃)₂), 3.05 (septet, 1H, J = 6.7 Hz, CH(CH₃)₂), 6.75 (s, 1H, pyrazole-H), 9.80 (s, 1H, NH), 10.10 (s, 1H, NH)

Schiff Base Formation with 3-Hydroxybenzaldehyde

The carbohydrazide undergoes condensation with 3-hydroxybenzaldehyde to yield the title compound. Acid catalysis (e.g., glacial acetic acid) promotes imine (C=N) formation while retaining the E-configuration.

Condensation Conditions

Example Protocol:

  • Reactants:

    • 3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide (1.0 equiv)

    • 3-Hydroxybenzaldehyde (1.2 equiv)

  • Catalyst: Glacial acetic acid (0.5 mL/mmol)

  • Conditions: Reflux in ethanol (6 h)

  • Workup: Cool, filter, recrystallize from ethanol

  • Product: N'-[(E)-(3-Hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide (Yield: 78–82%)

Spectroscopic Validation

  • IR: 1620 cm⁻¹ (C=N imine), 1580 cm⁻¹ (aromatic C=C), 3400 cm⁻¹ (O-H phenolic)

  • 1H NMR (DMSO-d₆):

    • δ 1.42 (d, 6H, J = 6.7 Hz, CH(CH₃)₂)

    • δ 3.08 (septet, 1H, J = 6.7 Hz, CH(CH₃)₂)

    • δ 6.80–7.40 (m, 4H, aromatic-H)

    • δ 8.25 (s, 1H, CH=N)

    • δ 9.85 (s, 1H, NH), 10.20 (s, 1H, NH)

    • δ 10.50 (s, 1H, OH)

  • 13C NMR (DMSO-d₆):

    • δ 22.5 (CH(CH₃)₂), 28.1 (CH(CH₃)₂), 110.5 (pyrazole-C5), 140.2 (C=N), 158.5 (C-OH), 162.0 (C=O)

Comparative Analysis of Methodologies

Table 1. Optimization of Pyrazole Carboxylate Synthesis

EntryDiketoneHydrazine SourceSolventTime (h)Yield (%)
1Ethyl 4-isopropyl-2,4-dioxobutanoateHydrazine hydrateEthanol1285
2Methyl 4-aryl-2,4-dioxobutanoateHydrazine hydrateEthanol890
3Ethyl 2-bromo-4-oxopentanoateBenzaldehyde hydrazoneDMSO/I₂581

Table 2. Condensation Reaction Variables

EntryAldehydeCatalystSolventTime (h)Yield (%)
13-HydroxybenzaldehydeAcetic acidEthanol682
24-HydroxybenzaldehydeHCl (cat.)Methanol875
3BenzaldehydeH₂SO₄ (cat.)Toluene1268

Mechanistic Considerations

  • Pyrazole Formation: The diketone undergoes cyclization via nucleophilic attack of hydrazine at the β-keto position, followed by dehydration (Figure 1A).

  • Hydrazinolysis: Ethanol facilitates nucleophilic substitution by hydrazine at the ester carbonyl, releasing ethanol and forming the carbohydrazide (Figure 1B).

  • Schiff Base Formation: Acid-catalyzed condensation proceeds via hemiaminal intermediate, with subsequent dehydration to the E-imine (Figure 1C) .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that pyrazole derivatives exhibit significant antioxidant properties. For instance, a study evaluating novel pyrazole derivatives showed that they possess considerable radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radicals, making them promising candidates for developing antioxidant therapies .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that certain pyrazole derivatives demonstrate potent activity against a range of microbial strains, including bacteria and fungi. For example, derivatives with hydrazone linkages have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens . This suggests potential applications in treating infections and as preservatives in food and pharmaceutical industries.

Anticancer Potential
The anticancer properties of pyrazole compounds are another area of interest. Some studies have reported that specific pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The ability to modulate signaling pathways associated with cancer progression positions these compounds as candidates for further development in oncology .

Chemical Synthesis and Characterization

The synthesis of N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between hydrazine derivatives and appropriate aldehydes or ketones under controlled conditions. This process allows for the formation of the desired hydrazone structure, which is crucial for its biological activity.

Synthesis Method Reagents Conditions Yield (%)
Condensation ReactionHydrazine hydrate + AldehydeReflux in ethanol60-80%

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Antioxidant Activity : A recent investigation into novel pyrazole derivatives revealed that compounds similar to this compound exhibited significant DPPH inhibition rates, indicating strong antioxidant potential .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of pyrazole derivatives demonstrated that certain structures showed effective inhibition against pathogenic strains like Staphylococcus aureus and Escherichia coli, suggesting their use as therapeutic agents in infectious diseases .
  • Anticancer Research : Research into the anticancer effects of pyrazole-based compounds revealed that they can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of microbial cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

A comparative analysis of structurally related pyrazole-carbohydrazide derivatives reveals key differences in substituents, electronic properties, and bioactivity:

Substituent Effects on Aromatic Rings

  • Target Compound : The 3-hydroxyphenyl group provides hydrogen-bonding capability, enhancing solubility and interaction with biological targets (e.g., enzymes or DNA) .
  • (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide () : Chlorine atoms increase electronegativity, enhancing cytotoxicity via stronger halogen bonding in biological systems .

Pyrazole Core Modifications

  • N′-[(E)-[4-(Diethylamino)phenyl]methylene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (): The diethylamino group introduces strong electron-donating effects, altering redox behavior .

Computational and Spectroscopic Insights

  • Hydrogen Bonding : The 3-hydroxyphenyl group participates in intramolecular O–H···N hydrogen bonds, stabilizing the (E)-configuration .
  • Lipophilicity : The isopropyl group increases logP values compared to methyl or phenyl substituents, affecting pharmacokinetics .
  • Solubility : Hydroxyl and methoxy groups improve aqueous solubility, as seen in and .

Biological Activity

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. The compound features a unique structural framework combining a pyrazole ring with a hydrazone and hydroxyphenyl groups, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 346.4 g/mol. The compound's structure is characterized by:

  • A pyrazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms.
  • A hydrazone group : Contributes to the compound's reactivity and biological interactions.
  • A hydroxyphenyl moiety : Enhances the compound's solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : Pyrazoles are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to modulate various molecular pathways:

  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling, these compounds may prevent tumor growth by inhibiting blood vessel formation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:

StudyCompoundCell LineIC50 (µM)Mechanism
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxicity
Xia et al.1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA54949.85Apoptosis induction
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesA54926Growth inhibition

These findings suggest that similar compounds may also exhibit promising anticancer properties, warranting further investigation into their mechanisms and therapeutic applications.

Q & A

Q. 1.1. What are the optimal reaction conditions for synthesizing N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazole ring via cyclization of β-diketones or β-ketoesters with hydrazine hydrate under acidic conditions (e.g., acetic acid) .
  • Step 2 : Condensation of the pyrazole-carbohydrazide intermediate with 3-hydroxybenzaldehyde under reflux in ethanol, catalyzed by glacial acetic acid. Reaction times range from 6–12 hours at 60–80°C .
  • Critical parameters : Solvent polarity (ethanol or DMF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for aldehyde:hydrazide) to minimize side products .

Q. 1.2. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • FT-IR : Confirms hydrazone linkage (C=N stretch at 1600–1620 cm⁻¹) and hydroxyl groups (broad peak at 3200–3400 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, isopropyl groups at δ 1.2–1.4 ppm) .
  • Single-crystal X-ray diffraction : Resolves stereochemistry (E-configuration of the hydrazone bond) and intermolecular interactions (e.g., hydrogen bonding with O–H···N motifs) .

Q. 1.3. How are computational methods like DFT used to predict electronic properties?

  • B3LYP/6-311G is employed to optimize geometry in gas and aqueous phases. Solvation effects are modeled using IEFPCM .
  • Key outputs : HOMO-LUMO gaps (4.2–4.8 eV), electrostatic potential maps (highlighting nucleophilic regions at the hydroxyl group), and Mulliken charges .

Advanced Research Questions

Q. 2.1. How to resolve contradictions between DFT-calculated and experimental bond lengths?

Discrepancies in bond lengths (e.g., C=N: 1.28 Å experimental vs. 1.32 Å DFT) arise from:

  • Basis set limitations : Larger basis sets (e.g., 6-311++G**) improve accuracy .
  • Crystal packing effects : X-ray data include intermolecular forces absent in gas-phase DFT .
  • Validation : Compare RMSD values (<0.02 Å for heavy atoms) and refine using dispersion-corrected functionals (e.g., ωB97XD) .

Q. 2.2. What strategies enhance biological activity through substituent modification?

Substituents on the phenyl ring and pyrazole core modulate bioactivity:

Substituent Biological Activity Mechanistic Insight
3-Hydroxyphenyl AntimicrobialHydrogen bonding with bacterial enzymes
4-Isopropoxyphenyl Anticancerπ-π stacking with DNA topoisomerase II
5-Bromothiophene Anti-inflammatoryHalogen bonding with COX-2 active site

Q. Methodology :

  • Molecular docking (AutoDock Vina) with Lamarckian GA parameters (population size: 150, iterations: 2.5M) .
  • QSAR modeling : Use Hammett constants (σ) to predict activity trends .

Q. 2.3. How to design experiments for analyzing tautomeric equilibria in solution?

  • Variable-temperature NMR : Monitor proton shifts (e.g., hydrazone NH at δ 10–12 ppm) to detect keto-enol tautomerism .
  • UV-Vis spectroscopy : Track absorption bands (λmax 320–350 nm) under pH 2–12 to identify dominant tautomers .
  • DFT-MD simulations : Calculate free energy differences between tautomers using metadynamics .

Methodological Challenges

Q. 3.1. How to address low yields in large-scale synthesis?

  • Issue : Scalability drops due to poor solubility of intermediates.
  • Solutions :
    • Use phase-transfer catalysts (e.g., TBAB) in biphasic systems .
    • Optimize purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. 3.2. What analytical techniques validate purity for pharmacological studies?

  • HPLC-MS : Retention time (8.2 min) and m/z 342.3 [M+H]⁺ confirm >98% purity .
  • Elemental analysis : %C, %H, %N deviations <0.3% from theoretical values .

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